molecular formula C9H9NO B1332748 3-(3-Hydroxyphenyl)propanenitrile

3-(3-Hydroxyphenyl)propanenitrile

Cat. No.: B1332748
M. Wt: 147.17 g/mol
InChI Key: WKUNJVDLRFNPBI-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)propanenitrile (C₉H₉NO, molecular weight: 147.17 g/mol) is an aromatic nitrile derivative featuring a hydroxyphenyl group at the third position of a propanenitrile backbone. The hydroxyl group at the meta position of the phenyl ring confers unique polarity and hydrogen-bonding capabilities, distinguishing it from non-hydroxylated analogs. This compound is of interest in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules or metal complexes.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(3-hydroxyphenyl)propanenitrile

InChI

InChI=1S/C9H9NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4H2

InChI Key

WKUNJVDLRFNPBI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CCC#N

Canonical SMILES

C1=CC(=CC(=C1)O)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-(3-Hydroxyphenyl)propanenitrile with structurally related propanenitrile derivatives, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₉H₉NO 3-hydroxyphenyl 147.17 High polarity, H-bond donor; pharmaceutical intermediate
(R)-2-(3-Chlorophenyl)propanenitrile C₉H₈ClN 3-chlorophenyl (chiral center) 165.62 Electrophilic reactivity; enantioselective synthesis
3-(3,5-Dimethylphenyl)propanenitrile C₁₁H₁₂N₂ 3,5-dimethylphenyl 172.23 Lipophilic; catalyst in coordination chemistry
3-(Phenylamino)propanenitrile C₉H₁₀N₂ phenylamino 146.19 Aza-Michael adduct; yellow oil, IR: ν 2240 cm⁻¹ (CN)
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile C₁₀H₁₃N₃O₂ 3,4-dihydroxyphenyl, hydrazinyl 207.23 Chelating agent; potential metal complexation
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile C₁₃H₁₀F₃N₃ pyrazole-CF₃, phenyl 283.24 Agrochemical/Pharmaceutical building block

Key Observations:

  • Polarity and Solubility : The hydroxyl group in this compound enhances water solubility compared to halogenated (e.g., 3-chlorophenyl) or alkylated (e.g., 3,5-dimethylphenyl) analogs. This property is critical for drug delivery systems .
  • Reactivity : Chlorophenyl and trifluoromethylpyrazole derivatives exhibit higher electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydroxyl group may necessitate protection/deprotection strategies during synthesis .

Spectroscopic and Physical Properties

  • IR Spectroscopy : Nitrile stretches (ν ~2240 cm⁻¹) are consistent across analogs. Hydroxyl groups show broad O–H stretches (ν 3200–3600 cm⁻¹) .
  • NMR : Hydroxyphenyl protons resonate at δ 6.7–7.2 ppm (aromatic), while nitrile carbons appear at δ 115–120 ppm in ¹³C NMR .

Preparation Methods

Friedel-Crafts Alkylation of Phenol with Acrylonitrile

A prominent method for synthesizing hydroxyphenylpropanenitriles involves the Friedel-Crafts reaction between phenol derivatives and acrylonitrile under Lewis acid catalysis, such as aluminum trichloride. This method has been demonstrated for the para-hydroxy isomer and can be adapted for the meta-hydroxy isomer by using 3-hydroxyphenol as the starting material.

  • Reaction Conditions:
    • Reactants: 3-hydroxyphenol and acrylonitrile
    • Catalyst: Aluminum trichloride (AlCl3)
    • Solvent: Typically anhydrous conditions or inert solvents
    • Temperature: Controlled to optimize yield and minimize side reactions
  • Purification: The crude product is purified by column chromatography using solvent mixtures such as 20% ethyl acetate in hexane.
  • Yield and Purity: Yields around 85-90% with purity exceeding 98% have been reported for analogous compounds.

Continuous Two-Step Process via Addition of Water to Acrylonitrile

For the simpler 3-hydroxypropionitrile (without the phenyl group), a continuous two-step process is well-documented and can be conceptually extended to substituted phenyl derivatives:

  • Step 1: Reaction of acrylonitrile with water in the presence of a weak base catalyst (e.g., sodium carbonate/bicarbonate mixture) in a pressurized column reactor at 100–130°C and 0.2–0.6 MPa.
  • Step 2: Reactive distillation in a thin-film evaporator at 140–180°C under reduced pressure to fragment bis(cyanoethyl) ether by-products into 3-hydroxypropionitrile.
  • Catalyst Neutralization: The reaction mixture is neutralized with a weak acid (e.g., acetic acid) during transfer to the distillation step.
  • Outcome: High purity and yield (up to 89.4%) of 3-hydroxypropionitrile are achieved in a fully continuous process.

While this process is specific to 3-hydroxypropionitrile, similar principles may be adapted for the synthesis of 3-(3-hydroxyphenyl)propanenitrile by incorporating the phenyl ring in the starting materials or intermediates.

Alternative Synthetic Routes

  • Nucleophilic Substitution: Starting from halogenated phenylpropionitriles, nucleophilic substitution with hydroxide ions can introduce the hydroxy group at the 3-position.
  • Cross-Coupling Reactions: Modern synthetic methods may employ palladium-catalyzed cross-coupling to attach the propanenitrile side chain to a 3-hydroxyphenyl precursor.
  • Functional Group Transformations: Hydroxylation of pre-formed phenylpropanenitriles at the meta position using selective oxidation or substitution reactions.
Method Key Reactants Catalyst/Conditions Yield (%) Purity (%) Notes
Friedel-Crafts Alkylation 3-Hydroxyphenol + Acrylonitrile AlCl3, anhydrous, controlled temp 85-90 >98 Requires purification by column chromatography; adaptable for meta-hydroxy isomer
Continuous Addition & Distillation Acrylonitrile + Water Na2CO3/NaHCO3 catalyst, 100-130°C; thin-film evaporator 140-180°C ~89 High Fully continuous process; demonstrated for 3-hydroxypropionitrile; scalable
Nucleophilic Substitution Halogenated phenylpropanenitrile + OH- Base, solvent, moderate temp Variable Variable Requires halogenated precursors; regioselectivity critical
Cross-Coupling Reactions Halogenated phenyl + nitrile precursor Pd catalyst, ligands, inert atmosphere Variable High Modern method; may require complex catalysts and ligands
  • The Friedel-Crafts approach is well-established for hydroxyphenylpropanenitriles, providing high purity and good yields, but requires careful control of reaction conditions to avoid polyalkylation or rearrangements.
  • The continuous process for 3-hydroxypropionitrile production demonstrates industrial scalability and efficiency, with catalyst recycling and minimal by-products, suggesting potential adaptation for substituted phenyl derivatives.
  • Purification techniques such as column chromatography and fractional distillation are essential to achieve high purity, especially when side reactions produce by-products like bis(cyanoethyl) ether.
  • The choice of catalyst and reaction conditions significantly influences yield and selectivity, with weak bases and mild acids facilitating continuous processing and catalyst neutralization.

The preparation of this compound can be effectively achieved through Friedel-Crafts alkylation of 3-hydroxyphenol with acrylonitrile under Lewis acid catalysis, yielding high purity products suitable for further applications. Continuous catalytic processes developed for related nitrile compounds offer promising routes for scalable synthesis, emphasizing the importance of catalyst choice, reaction conditions, and purification methods. Further research into adapting continuous processes and modern catalytic methods could enhance efficiency and yield for this compound.

Q & A

Q. Q. How to design controlled-release formulations for in vivo studies?

  • Nanocarrier Systems : Encapsulate the compound in PLGA nanoparticles (70–150 nm) using solvent evaporation. Characterize drug release profiles in PBS (pH 7.4) over 72 hours .

Safety and Compliance

Q. What safety protocols are critical for handling nitrile-containing compounds?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Q. How to mitigate ecological risks during disposal?

  • Degradation : Incinerate at >1000°C with alkaline scrubbers to neutralize cyanide byproducts.
  • Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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